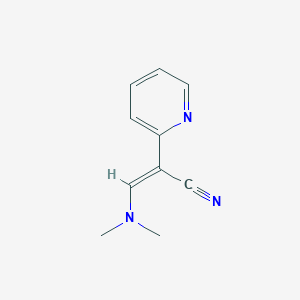

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile

Description

Historical Background and Discovery

The development of this compound emerged from the broader exploration of acrylonitrile derivatives in organic synthesis during the late twentieth and early twenty-first centuries. While specific historical documentation regarding the initial discovery of this particular compound remains limited in the available literature, its development can be traced to advances in Knoevenagel condensation methodology and the systematic exploration of pyridine-containing organic molecules. The compound has been assigned the Chemical Abstracts Service registry number 493038-85-0, which was established as part of the comprehensive cataloging of organic chemical entities.

The emergence of this compound in chemical literature reflects the ongoing interest in developing versatile synthetic intermediates that combine multiple functional groups within a single molecular framework. Research efforts have focused on understanding the synthetic accessibility and utility of such compounds, leading to their incorporation into various chemical databases and commercial catalogs. The systematic study of this compound has been facilitated by advances in analytical techniques and synthetic methodologies, particularly those involving pyridine chemistry and acrylonitrile-based transformations.

Contemporary documentation of this compound first appeared in specialized chemical databases and research publications focusing on heterocyclic chemistry and organic synthesis. The compound's recognition within the scientific community has grown steadily as researchers have identified its potential applications in medicinal chemistry and materials science. The establishment of standardized nomenclature and analytical characterization methods has further contributed to its acceptance as a valuable research tool.

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as acrylonitriles, which are characterized by the presence of a vinyl nitrile functional group. The compound can be systematically classified within multiple chemical categories, including heteroaromatic compounds due to the presence of the pyridine ring, and tertiary amines owing to the dimethylamino substituent. The International Union of Pure and Applied Chemistry name for this compound is (Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile, which precisely describes its stereochemical configuration and structural features.

The molecular formula of this compound is C₁₀H₁₁N₃, indicating a composition of ten carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. The molecular weight has been consistently reported as 173.21 grams per mole across multiple sources, establishing this as a definitive physical characteristic of the compound. The compound exhibits a relatively compact molecular structure despite containing multiple functional groups, which contributes to its synthetic utility and chemical stability.

The stereochemical designation (Z) indicates the geometric configuration around the carbon-carbon double bond, specifying that the higher priority substituents are positioned on the same side of the double bond. This geometric arrangement has significant implications for the compound's reactivity and potential biological activity. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as CN(C)/C=C(\C#N)/C1=CC=CC=N1, which provides a standardized method for computational representation and database searching.

Relevance in Contemporary Chemistry

The significance of this compound in contemporary chemistry stems from its versatility as a synthetic intermediate and its potential applications in diverse chemical fields. Current research has demonstrated that compounds containing similar structural motifs exhibit notable biological activities, particularly in medicinal chemistry applications where the combination of pyridine and acrylonitrile functionalities provides opportunities for molecular recognition and binding interactions. The compound serves as an important building block in organic synthesis, enabling the preparation of more complex molecular architectures through various chemical transformations.

The synthetic accessibility of this compound through established methodologies, particularly Knoevenagel condensation reactions, has contributed to its adoption in research laboratories and potential industrial applications. Sequential condensation and cyclization reactions involving this compound have been shown to provide access to indene and benzofulvene derivatives, demonstrating its utility in the synthesis of polycyclic aromatic systems. These transformations highlight the compound's role as a key intermediate in the development of advanced materials and pharmaceutical compounds.

Contemporary interest in this compound extends to its potential applications in materials science, where the combination of electron-donating and electron-withdrawing groups within the same molecule can provide unique electronic properties. The presence of the dimethylamino group contributes electron density to the molecular system, while the nitrile group serves as an electron-withdrawing functionality, creating opportunities for tuning electronic properties through molecular design. Research efforts continue to explore the potential of this compound in the development of organic electronic materials and sensors.

The compound's relevance is further enhanced by ongoing developments in computational chemistry and molecular modeling, which enable researchers to predict and optimize its properties for specific applications. The availability of high-purity samples from commercial suppliers has facilitated systematic studies of its chemical behavior and potential applications, contributing to the growing body of knowledge surrounding this molecular system.

Literature Review of Key Studies

A comprehensive examination of the available literature reveals several important studies that have contributed to the understanding of this compound and related compounds. Research published in ACS Omega has demonstrated the utility of sequential Knoevenagel condensation and cyclization reactions for the synthesis of indene and benzofulvene derivatives, providing valuable insights into the reactivity patterns of acrylonitrile-containing compounds. These studies have established reaction conditions and methodologies that enable efficient transformations of starting materials containing similar functional groups.

The development of synthetic methodologies for accessing this compound and its derivatives has been a focus of several research efforts. Studies involving Knoevenagel condensation reactions have shown that the reaction of pyridine-containing aldehydes with appropriate nitrile compounds can provide efficient access to the desired products under carefully controlled conditions. These investigations have identified optimal reaction parameters, including temperature, solvent selection, and catalyst systems, that maximize product yield and purity.

Analytical studies have focused on establishing reliable methods for the characterization and quantification of this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic techniques. These investigations have provided essential data for quality control and structural confirmation, enabling researchers to work with well-characterized materials in their synthetic and biological studies. The establishment of standardized analytical protocols has facilitated reproducible research and has contributed to the compound's acceptance in the scientific community.

Research into the chemical reactivity of this compound has revealed its potential for participating in various types of chemical transformations, including oxidation, reduction, and substitution reactions. These studies have identified the influence of the different functional groups on the overall reactivity profile and have provided guidance for designing synthetic strategies that take advantage of the compound's unique structural features. The availability of high-purity samples from multiple commercial sources has enabled systematic comparative studies that have enhanced understanding of structure-activity relationships.

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNVYFIPYMSHH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352613 | |

| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-85-0 | |

| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile, highlighting differences in substituents, synthesis, physical properties, and applications:

Structural and Electronic Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound is a strong electron donor, enhancing conjugation compared to electron-withdrawing groups like carbonyl (e.g., phenothiazine-10-carbonyl in compound 1p) or chlorophenyl (in ). This difference influences electronic transitions, as seen in fluorescence properties .

- Aromatic Substituents: Replacing the pyridinyl group with bulkier aromatic systems (e.g., indole, carbazole, or benzothiazole) alters steric effects and π-π stacking interactions, impacting biological activity (e.g., tubulin inhibition in phenothiazine derivatives ).

Biological Activity

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a pyridine ring, which contribute to its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The dimethylamino group enhances solubility and facilitates binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for tumor growth and proliferation.

- Receptor Binding : Its interaction with various receptors may modulate signaling pathways involved in cell survival and apoptosis.

Biological Activity Data

Several studies have investigated the biological activity of this compound, highlighting its anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.06 | Induction of apoptosis via caspase activation |

| A498 (Renal Cancer) | 4.25 | Cell cycle arrest in G2/M phase |

| NCI-H522 (Lung Cancer) | 3.80 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 0.0244 | Activation of mitochondrial pathways |

These findings indicate that this compound may serve as a promising lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated effectiveness against various strains, including:

- Staphylococcus aureus : MIC values around 4-8 µg/mL.

- Candida albicans : Significant antifungal activity noted.

Case Studies

-

Study on Cancer Cell Lines :

A study published in Pharmaceutical Research evaluated the effect of this compound on multiple cancer cell lines, revealing that it significantly inhibited cell growth compared to standard treatments like 5-Fluorouracil (5-FU). The compound's selectivity index was notably higher than that of conventional chemotherapeutics, suggesting a better safety profile. -

Antimicrobial Efficacy :

In a separate investigation focusing on antimicrobial properties, the compound was tested against resistant strains of bacteria and fungi. Results indicated that it could effectively reduce microbial load, making it a candidate for developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a pyridine-containing aldehyde reacts with a cyanoacetamide derivative in the presence of a base catalyst (e.g., piperidine). For example, analogs like 2-benzoyl-3-(dimethylamino)acrylonitrile are synthesized using arylidenemalononitriles and amino-substituted acrylonitrile precursors under reflux in acetonitrile . Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde to nitrile), temperature (70–90°C), and catalyst concentration (2–5 mol%). Monitoring via TLC or HPLC ensures reaction completion. Purification typically uses column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., pyridinyl protons at δ 8.3–8.7 ppm, dimethylamino group at δ 2.8–3.1 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) to assess purity (>98%).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.224 for C₁₂H₁₁F₃N₂) .

- Melting Point : Compare observed values (e.g., 104–107°C) with literature to detect impurities .

Q. What solvents and storage conditions are optimal for maintaining stability?

Methodological Answer: The compound is stable in anhydrous DMSO or acetonitrile at –20°C under inert gas (N₂/Ar). Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the nitrile group. For long-term storage (>6 months), lyophilize the compound and store in amber vials with desiccants .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms involving this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G* level) model the compound’s electron distribution, HOMO-LUMO gaps, and regioselectivity in reactions. For example, aminoimidazodipyridine derivatives show charge transfer from the dimethylamino group to the pyridinyl ring, influencing nucleophilic attack sites . Mechanistic studies of cyclization reactions can use Gibbs free energy profiles to identify rate-determining steps (e.g., activation energies of ~25 kcal/mol for imidazole ring formation) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

- Use identical cell lines (e.g., HEK293T for transfection assays).

- Control solvent concentrations (e.g., DMSO ≤0.1%).

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

For example, analogs like phenothiazine-cyanochalcones show activity dependency on substituent electronegativity, which can be rationalized via Hammett plots .

Q. How does substituent variation on the pyridinyl ring affect catalytic applications?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity, improving catalytic activity in Pd-mediated cross-couplings. For example, bromo-substituted analogs (e.g., (Z)-3-(2-bromo-4-(dimethylamino)phenyl)acrylonitrile) undergo Suzuki-Miyaura reactions with aryl boronic acids at 80°C using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ . Monitor reaction progress via GC-MS and optimize ligand-metal ratios to suppress homocoupling byproducts.

Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be addressed?

Methodological Answer: Racemization at the α,β-unsaturated nitrile moiety is a key issue. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.